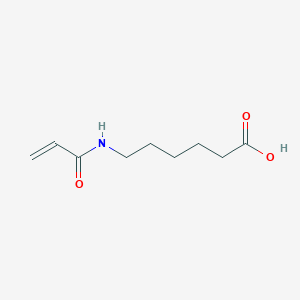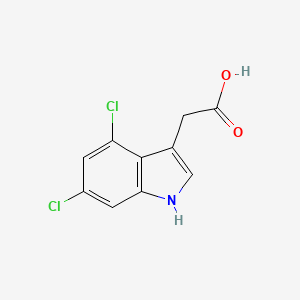
Methyl 2-(2-nitrophenoxy)acetate
Overview
Description
Methyl 2-(2-nitrophenoxy)acetate is an organic compound with the molecular formula C9H9NO5 It is characterized by the presence of a nitro group attached to a phenoxy ring, which is further connected to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(2-nitrophenoxy)acetate can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-nitrophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-nitrophenoxy)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed:
Reduction: Methyl 2-(2-aminophenoxy)acetate
Substitution: Various substituted phenoxyacetates
Hydrolysis: 2-(2-nitrophenoxy)acetic acid and methanol
Scientific Research Applications
Methyl 2-(2-nitrophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: It is utilized in the production of specialty chemicals, including dyes and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2-nitrophenoxy)acetate largely depends on the specific application and the target molecule. In biochemical assays, the compound may act as a substrate for enzymes, undergoing transformation through enzymatic catalysis. The nitro group can participate in redox reactions, while the ester group can be hydrolyzed by esterases, leading to the release of active metabolites .
Comparison with Similar Compounds
- Methyl 4-nitrophenoxyacetate
- Ethyl 2-(2-nitrophenoxy)propionate
- 2-(2-nitrophenoxy)acetic acid
Comparison: Methyl 2-(2-nitrophenoxy)acetate is unique due to its specific substitution pattern on the phenoxy ring, which influences its reactivity and interaction with other molecules.
Properties
IUPAC Name |
methyl 2-(2-nitrophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-9(11)6-15-8-5-3-2-4-7(8)10(12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTZWJFKYORNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324847 | |
| Record name | methyl 2-(2-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7506-93-6 | |
| Record name | 7506-93-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-(2-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction temperature in the synthesis of 2-(2-nitrophenoxy) acetic acid using Methyl 2-(2-nitrophenoxy)acetate as an intermediate?
A1: The research paper highlights the impact of reaction temperature on the yield of 2-(2-nitrophenoxy) acetic acid. The study found that a reaction temperature of 72°C, when synthesizing the acid from this compound using sodium hydroxide, resulted in the highest yield (78.9%) []. This suggests that temperature control is critical for optimizing the synthesis process and achieving a desirable outcome.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,4-Dioxaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1347184.png)
![N-[4-(2-chloropropanoyl)phenyl]acetamide](/img/structure/B1347185.png)

![5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1347189.png)

![[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1347191.png)

